4-Chloro-3-methylbenzylzinc chloride
Description
4-Chloro-3-methylbenzylzinc chloride is an organozinc reagent characterized by a benzyl group substituted with a chlorine atom at the para position and a methyl group at the meta position of the aromatic ring. Its molecular structure combines the electron-withdrawing effect of chlorine and the steric influence of the methyl group, which modulate its reactivity in organometallic reactions. This compound is primarily utilized in cross-coupling reactions, such as Negishi couplings, to construct carbon-carbon bonds in pharmaceutical and agrochemical synthesis. The zinc center facilitates transmetallation with transition metal catalysts, enabling efficient transfer of the benzyl moiety to electrophilic partners .
Properties
Molecular Formula |
C8H8Cl2Zn |
|---|---|
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1-chloro-4-methanidyl-2-methylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C8H8Cl.ClH.Zn/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
YZRFMEVWTGAKNE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)[CH2-])Cl.Cl[Zn+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-chloro-3-methylbenzyl chloride with zinc chloride in the presence of Tetrahydrofuran. The reaction typically involves refluxing the mixture to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced by scaling up the laboratory synthesis method. This involves using larger reactors and ensuring precise control of reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylbenzylzinc chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alkane or alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as water, alcohols, and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Chloro-3-methylbenzaldehyde or 4-Chloro-3-methylbenzoic acid.
Reduction: 4-Chloro-3-methylbenzyl alcohol or 4-Chloro-3-methylbenzene.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-methylbenzylzinc chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and inhibition.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The compound exerts its effects through its ability to act as a nucleophile or electrophile in chemical reactions. The zinc atom in the compound coordinates with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 4-Chloro-3-methylbenzylzinc Chloride and Analogous Compounds
| Compound Name | Structural Features | Reactivity Profile | Applications | References |
|---|---|---|---|---|
| Benzylzinc chloride | Unsubstituted benzyl group | High reactivity; broad substrate scope | General synthesis of biaryls | |
| 4-Chlorobenzylzinc chloride | Chlorine at para position | Enhanced electrophilicity; polar coupling | Aryl-aryl bond formation | |
| 3-Methylbenzylzinc chloride | Methyl at meta position | Steric hindrance; selective coupling | Sterically demanding substrates | |
| 4-Chloro-3-methylbenzylzinc chloride | Chlorine (para) and methyl (meta) groups | Balanced electronic/steric modulation | Tailored synthesis of complex architectures |
Key Findings
Electronic Effects : The chlorine atom at the para position withdraws electron density, increasing the electrophilicity of the benzyl group. This enhances its reactivity in couplings with electron-rich partners, as seen in 4-chlorobenzylzinc chloride .
Steric Influence : The methyl group at the meta position introduces steric bulk, which can reduce undesired side reactions and improve regioselectivity, as observed in 3-methyl-substituted analogs .
Synergistic Effects : In 4-chloro-3-methylbenzylzinc chloride, the chlorine and methyl groups act synergistically—chlorine enhances reactivity while methyl directs coupling to less hindered sites. This dual effect is absent in simpler analogs like benzylzinc chloride .
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